Potassium diformate

Descripción general

Descripción

Potassium diformate is a chemical compound with the molecular formula C2H3KO4. It is a white or slightly yellow crystalline powder that is odorless and non-corrosive. This compound is primarily used as a feed additive in animal nutrition, particularly in swine diets, due to its antimicrobial properties and ability to promote growth. It is the first non-antibiotic feed additive approved by the European Union as an alternative to antibiotic growth promoters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium diformate is synthesized by reacting formic acid with potassium hydroxide or potassium carbonate. The reaction typically occurs at temperatures ranging from 45 to 80 degrees Celsius for 2 to 6 hours. The resulting solution is then concentrated under vacuum at 65 to 75 degrees Celsius until the volume is reduced to about half or two-thirds of the initial volume. The concentrated solution is cooled to 20 degrees Celsius for crystallization, which takes 20 to 28 hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity formic acid and potassium hydroxide or potassium carbonate. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The crystallized this compound is then dried and packaged for use as a feed additive .

Análisis De Reacciones Químicas

Decomposition and Dissociation Reactions

Potassium diformate undergoes hydrolysis in aqueous solutions, dissociating into potassium ions (K⁺), formate ions (HCOO⁻), and formic acid (HCOOH). This dissociation is pH-dependent:

-

Acidic conditions : KDF remains stable, but under neutral or alkaline conditions (pH > 4), it rapidly dissociates, releasing formic acid and lowering the pH of the environment .

-

Thermal decomposition : At temperatures above 200°C, KDF decomposes into potassium carbonate (K₂CO₃), carbon monoxide (CO), and water (H₂O) :

Antimicrobial Activity and Biochemical Reactions

KDF’s bactericidal action arises from its ability to penetrate bacterial cell membranes and release protons (H⁺), disrupting intracellular pH and osmotic balance . Key findings include:

-

Minimum inhibitory concentrations (MIC) against pathogens:

Pathogen MIC (mg/mL) Salmonella typhimurium 1.95 Escherichia coli 1.95 Staphylococcus aureus 3.90 -

Mechanism :

Stability and Comparative Reactivity

KDF exhibits distinct reactivity compared to related formate salts:

Aplicaciones Científicas De Investigación

Animal Nutrition

Growth Performance Enhancement

- Studies show that the inclusion of potassium diformate in animal feed significantly enhances growth performance. For instance, in broilers, KDF supplementation led to improved weight gain, feed conversion ratio, and nutrient utilization rates. A study revealed that broilers fed diets containing KDF exhibited higher digestive enzyme activity and reduced populations of pathogenic bacteria such as Escherichia coli .

Intestinal Health Improvement

- KDF has been shown to positively influence the intestinal microbiota in chickens. Research demonstrated that KDF reduced the load of Salmonella enterica and promoted beneficial bacteria, which are crucial for maintaining gut health . This modulation of gut flora contributes to better digestion and nutrient absorption.

Aquaculture

Shrimp Farming

- In trials involving Pacific white shrimp (Litopenaeus vannamei), dietary this compound significantly reduced mortality rates associated with Vibrio harveyi, a pathogenic bacterium. Shrimp fed KDF showed lower mortality compared to control groups, highlighting its potential as a preventive measure against bacterial infections .

Fish Culture

- This compound has also been evaluated in fish species such as Nile tilapia (Oreochromis niloticus) and rainbow trout (Oncorhynchus mykiss). In these studies, KDF improved growth performance metrics such as feed intake, weight gain, and protein efficiency ratios. The application of KDF also enhanced the immune response of fish against pathogens .

Data Tables

Case Study 1: Broiler Chickens

A comprehensive study investigated the effects of this compound on broiler chickens. The results indicated that adding 0.5% KDF to their diet significantly improved growth rates and altered the gut microbiota favorably. The presence of probiotics was notably increased, contributing to better overall health outcomes .

Case Study 2: Shrimp Farming

In a controlled trial with Pacific white shrimp, two groups were fed diets supplemented with either 0.2% or 0.5% this compound. The group receiving KDF exhibited a marked decrease in mortality rates from bacterial infections compared to the control group. This study underscores the effectiveness of KDF as a dietary supplement in aquaculture settings .

Case Study 3: Tilapia Immunity

Research focused on Nile tilapia showed that dietary this compound at varying concentrations (0.1%, 0.2%, 0.3%) resulted in significant improvements in growth performance and immune responses against pathogens like Aeromonas hydrophila. The findings suggest that KDF can enhance disease resistance through dietary inclusion .

Mecanismo De Acción

The primary mechanism of action of potassium diformate is its antimicrobial effect, which is attributed to the combined action of formic acid and formate salts. When ingested, this compound dissociates into potassium formate and formic acid. The formic acid lowers the pH of the digestive tract, creating an unfavorable environment for pathogenic bacteria. The formate ions disrupt bacterial cell wall proteins, leading to bacterial cell death. This dual action helps in reducing the microbial load in the gut, promoting better nutrient absorption and overall health .

Comparación Con Compuestos Similares

Potassium diformate is often compared with other organic acid salts used as feed additives, such as:

Butyric Acid: Known for its role in gut health and immune modulation. Unlike this compound, butyric acid has a more pronounced effect on the gut lining and immune response.

Calcium Diformate: Similar to this compound but with calcium as the cation. It is used for similar purposes but may have different solubility and bioavailability properties.

Sodium Formate: Another formate salt used in various industrial applications. It is less commonly used as a feed additive compared to this compound.

Uniqueness of this compound: this compound stands out due to its dual action of formic acid and formate, providing both antimicrobial effects and growth promotion. Its approval by the European Union as a non-antibiotic growth promoter highlights its safety and efficacy in animal nutrition .

Actividad Biológica

Potassium diformate (KDF), a compound derived from formic acid and potassium formate, has gained attention in animal nutrition as a non-antibiotic growth promoter and feed additive. Its biological activity encompasses various aspects of animal health, including growth performance, gut health, and pathogen resistance across different species such as pigs, chickens, and shrimp. This article synthesizes recent research findings and case studies to elucidate the biological activity of this compound.

This compound is characterized by its hygroscopic nature and high solubility in water. It dissociates into formic acid and potassium ions upon ingestion, allowing effective delivery to the gastrointestinal tract (GIT) where it exerts its effects . The molecular formula is with a molecular weight of 130.14 g/mol.

- Acidification of GIT : KDF lowers the pH in the stomach and intestines, creating an unfavorable environment for pathogenic bacteria while promoting beneficial microflora .

- Pathogen Inhibition : KDF demonstrates antibacterial properties against pathogens such as Salmonella enterica and Vibrio harveyi, reducing mortality rates in infected animals .

- Promotion of Beneficial Microorganisms : Studies have shown that KDF enhances the colonization of probiotics in the gut, which aids in digestion and immune function .

Growth Performance in Livestock

Case Study: Weaned Piglets

- A study by the European Food Safety Authority (EFSA) reported that KDF improved growth performance in weaned piglets when included in diets at concentrations up to 6,000 mg/kg. The compound was found safe for consumer health and effective as an acidity regulator .

| Parameter | Control Group | 0.4% KDF Group | 0.5% KDF Group |

|---|---|---|---|

| Final Weight (kg) | 8.0 | 8.9 | 9.2 |

| Feed Conversion Ratio (FCR) | 2.5 | 2.1 | 1.9 |

Case Study: Broilers

- Another study indicated that dietary supplementation with KDF significantly improved growth rates, nutrient utilization, and overall health in broiler chickens .

Impact on Aquaculture

Case Study: Pacific White Shrimp

- Research demonstrated that KDF reduced mortality rates caused by Vibrio harveyi during the post-larval stage of shrimp development. Shrimp fed diets containing KDF showed enhanced growth performance and survival rates compared to control groups .

| Treatment | Mortality Rate (%) | Growth Rate (g) |

|---|---|---|

| Control | 76.6 | 4.5 |

| 0.8% KDF | 50.0 | 6.2 |

Immunological Effects

KDF has been shown to enhance immune responses in various animal models:

- In chickens infected with Salmonella pullorum, KDF reduced bacterial loads and improved intestinal flora diversity, promoting beneficial bacteria such as Bacteroides and Faecalibacterium .

- In tilapia (Oreochromis niloticus), dietary KDF improved innate immunity markers and reduced mortality from bacterial challenges .

Propiedades

IUPAC Name |

potassium;formic acid;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.K/c2*2-1-3;/h2*1H,(H,2,3);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINNZIDCJWQYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

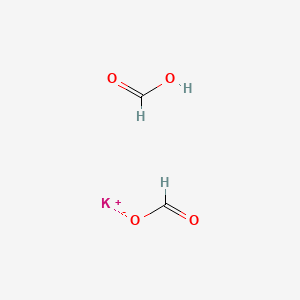

C(=O)O.C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029745 | |

| Record name | Potassium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20642-05-1 | |

| Record name | Potassium diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020642051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium formate(1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM DIFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHJ7DIT8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.